molecular formula C25H25N3O4S B2716409 3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 799782-50-6

3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B2716409
CAS No.: 799782-50-6
M. Wt: 463.55
InChI Key: BHCKDMJEPXXITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a polycyclic heteroaromatic compound featuring a fused cyclohepta[b]thieno[3,2-e]pyridine core. Key structural attributes include:

  • 4-(furan-2-yl) substituent: Introduces an oxygen-containing heterocycle, influencing electronic properties and solubility.
  • N-(2,4-dimethoxyphenyl)carboxamide: The methoxy groups increase lipophilicity and may modulate pharmacokinetic properties.

Properties

IUPAC Name

6-amino-N-(2,4-dimethoxyphenyl)-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-30-14-10-11-17(19(13-14)31-2)27-24(29)23-22(26)21-20(18-9-6-12-32-18)15-7-4-3-5-8-16(15)28-25(21)33-23/h6,9-13H,3-5,7-8,26H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCKDMJEPXXITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N3O4SC_{20}H_{22}N_{3}O_{4}S. It features a unique combination of thieno[3,2-e]pyridine and cycloheptane structures that contribute to its biological activity. The presence of amino and methoxy groups enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer activity . Its mechanisms of action are primarily linked to the modulation of various cellular pathways involved in cancer progression.

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against human lung cancer cells (A549) and breast cancer cells (MCF7) .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by promoting caspase activation and mitochondrial dysfunction .
    • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1/S phase, preventing further cell division .
    • Inhibition of Migration and Invasion : The compound disrupts focal adhesion kinase (FAK) signaling pathways, reducing the invasive characteristics of cancer cells .

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against A549 cells with an IC50 of 9 μM.
Study BShowed that the compound induces apoptosis through mitochondrial pathways in MCF7 cells.
Study CReported inhibition of tumor growth in xenograft models when treated with the compound.

Case Studies

  • In Vivo Studies : In a xenograft model using A549 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within treated tumors .
  • Combination Therapies : Research has explored the efficacy of combining this compound with other chemotherapeutic agents. Preliminary results suggest enhanced antitumor effects when used alongside established drugs like doxorubicin .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Ring System Substituents (Position) Key Functional Groups Biological Activity
Target Compound C₂₅H₂₅N₃O₄S Cyclohepta[b]thieno[3,2-e]pyridine 3-amino, 4-(furan-2-yl), N-(2,4-dimethoxyphenyl) Amino, methoxy, furan Not explicitly reported
KuSaSch100 () C₂₂H₁₈ClN₃OS Cyclopenta[b]thieno[3,2-e]pyridine 3-amino, 4-phenyl, N-(4-chlorophenyl) Amino, chloro, phenyl Antiplasmodial
3-amino-N-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide () C₁₉H₁₈FN₃OS Cyclohepta[b]thieno[3,2-e]pyridine 3-amino, N-(4-fluorophenyl) Amino, fluoro Not reported
3-amino-N-(2-methylphenyl)-4-(trifluoromethyl)-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide () C₂₂H₂₂F₃N₃OS Cycloocta[b]thieno[3,2-e]pyridine 3-amino, 4-(trifluoromethyl), N-(2-methylphenyl) Amino, trifluoromethyl, methyl Anticancer (implied)
KuSaSch032 () C₂₀H₁₅Cl₂N₃OS Thieno[2,3-b]pyridine 3,6-diamino, 4-(3-methylphenyl), N-(2-chlorophenyl) Diamino, chloro, methyl Antiplasmodial

Key Structural and Functional Differences

Ring System Size :

  • The target compound’s 7-membered cyclohepta ring (vs. 5-membered cyclopenta in KuSaSch100 or 8-membered cycloocta in ) affects conformational flexibility and steric interactions. Larger rings may improve target binding in macromolecular pockets.

N-(2,4-dimethoxyphenyl): Methoxy groups confer greater lipophilicity than halogen substituents (e.g., Cl in KuSaSch100, F in ), which may influence membrane permeability and metabolic stability .

Synthetic Pathways :

  • Analogous compounds () are synthesized via base-mediated cyclization of thioxo-pyridine precursors with substituted acetamides. Yields vary (37–97.9%) depending on substituent electronic effects .

Physicochemical and Spectral Comparisons

  • Melting Points : Most analogs (e.g., KuSaSch100) exhibit melting points <250°C, suggesting moderate thermal stability. The target’s dimethoxyphenyl group may lower melting points compared to halogenated derivatives due to reduced crystallinity .
  • IR/NMR Data :
    • The target’s methoxy groups would show C-O stretches near 1250–1050 cm⁻¹ (absent in halogenated analogs).
    • Furan protons in the target would resonate at δ 6.3–7.4 ppm in ¹H NMR, distinct from phenyl (δ 7.2–7.6 ppm) or trifluoromethyl signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.